4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both bromine and chlorine atoms in the molecule makes it a versatile intermediate for further chemical modifications.
Mechanism of Action
Target of Action
Compounds with similar structures have shown potent antibacterial activity against pathogenic gram-negative bacteria such asKlebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi . These bacteria could be potential targets for this compound.
Mode of Action
Based on its structural similarity to other compounds, it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on its potential antibacterial activity, it may lead to the death of bacterial cells, thereby preventing the spread of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 4-chlorobenzyl chloride.
Formation of 4-Bromophenylhydrazine: Diazotization of 4-bromoaniline followed by reduction yields 4-bromophenylhydrazine.
Cyclization: Condensation of 4-bromophenylhydrazine with ethyl pyruvate followed by cyclization forms the pyrazole ring.
Benzylation: The pyrazole intermediate is then benzylated using 4-chlorobenzyl chloride in the presence of a base such as cesium carbonate in dimethylformamide (DMF).
Oxidation: The final step involves the oxidation of the benzylated pyrazole to form the aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carboxylic acid.
Reduction Products: 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-methanol.
Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Similar structure but with an indole ring instead of a pyrazole ring.
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the aldehyde group at a different position on the pyrazole ring.
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carboxylic acid: Oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the bromine, chlorine, and aldehyde groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
4-bromo-2-[(4-chlorophenyl)methyl]pyrazole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-10-5-14-15(11(10)7-16)6-8-1-3-9(13)4-2-8/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIPJMPNFCPIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C=N2)Br)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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